![molecular formula C19H22N2O4 B325312 4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE](/img/structure/B325312.png)
4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride . This intermediate is then reacted with 2-amino-1-methylethylamine to form the corresponding amide. The final step involves the reaction of this intermediate with 4-methoxybenzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid , while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: A simpler compound with similar methoxy and benzoyl groups.
4-methoxybenzoyl chloride: An intermediate in the synthesis of the target compound.
2-methoxybenzoic acid: Another related compound with a methoxy group in a different position.
Uniqueness
4-METHOXY-N-{1-[(4-METHOXYPHENYL)FORMAMIDO]PROPAN-2-YL}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-[(4-methoxybenzoyl)amino]propyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(21-19(23)15-6-10-17(25-3)11-7-15)12-20-18(22)14-4-8-16(24-2)9-5-14/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
LMKOMOCFTRJGBD-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-azepanylsulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B325229.png)
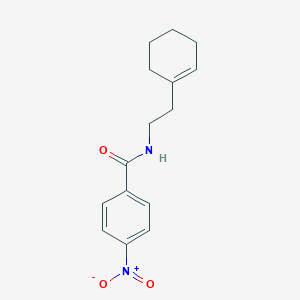
![2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B325236.png)
![Propyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B325238.png)
![Propyl 4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B325239.png)
![Propyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B325240.png)
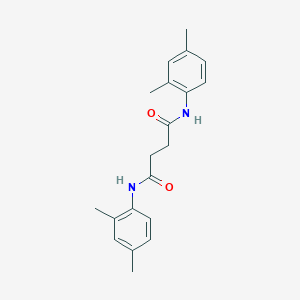
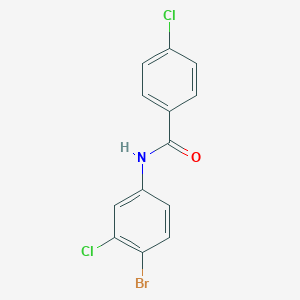
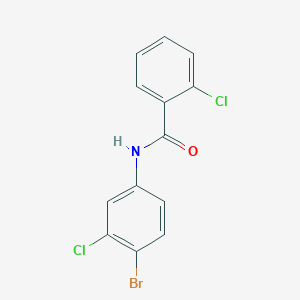
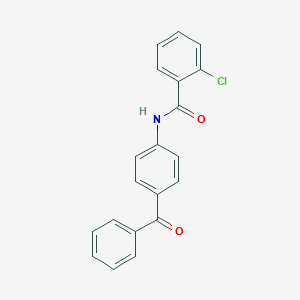
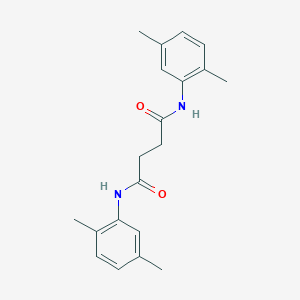
![N-{2-[(cyclopropylcarbonyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B325254.png)
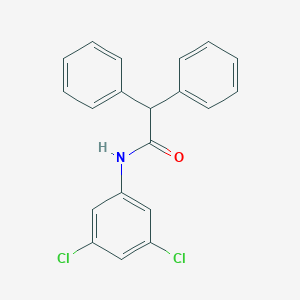
![N-[4-(acetylsulfamoyl)phenyl]propanamide](/img/structure/B325258.png)
